3-(5,6-Dimethylpyridin-3-yl)propanoic acid
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Overview
Description
3-(5,6-Dimethylpyridin-3-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with two methyl groups at the 5 and 6 positions and a propanoic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5,6-dimethylpyridine.
Alkylation: The pyridine ring is alkylated at the 3 position using a suitable alkylating agent, such as 3-bromopropanoic acid, under basic conditions.
Hydrolysis: The resulting ester is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dimethylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.
Reduction: Formation of 3-(5,6-Dimethylpyridin-3-yl)propanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(5,6-Dimethylpyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as neuroprotective and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(3-Pyridyl)propanoic acid: Similar structure but lacks the methyl groups on the pyridine ring.
Indole-3-propionic acid: Contains an indole ring instead of a pyridine ring.
Uniqueness
3-(5,6-Dimethylpyridin-3-yl)propanoic acid is unique due to the presence of methyl groups at the 5 and 6 positions of the pyridine ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(5,6-dimethylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-5-9(3-4-10(12)13)6-11-8(7)2/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
SFFUYSUBMWGGHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C)CCC(=O)O |
Origin of Product |
United States |
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